3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3,6-dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3N2S/c15-9-1-4-11(5-2-9)20-8-12-14(17)19-7-10(16)3-6-13(19)18-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLTVGGRLPXZOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=C(N3C=C(C=CC3=N2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of 2-aminopyridine with various aldehydes and isothiocyanates under specific conditions to form the imidazo[1,2-a]pyridine scaffold . Industrial production methods often involve the use of copper(II) salts as catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
The compound has shown promising antimicrobial properties, particularly against various strains of bacteria and fungi. Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant antibacterial and antifungal activities. For instance, structural modifications have been explored to enhance efficacy against resistant strains of pathogens .
Antileishmanial Activity
Recent studies have highlighted the compound's potential as an antileishmanial agent. It was found to exhibit activity against Leishmania infantum, with effective concentrations significantly lower than those of established treatments like miltefosine. The compound's improved solubility and stability in biological systems make it a candidate for further development in treating leishmaniasis .
Anticancer Properties
There is emerging evidence that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. The compound's ability to interfere with specific signaling pathways involved in tumor growth suggests its potential as an anticancer agent. Research is ongoing to elucidate its mechanisms of action and optimize its structure for enhanced activity against various cancer types .
Case Study: Antileishmanial Efficacy
In a study published in Pharmaceuticals, researchers synthesized various derivatives of the compound and evaluated their efficacy against L. infantum. The most promising derivative showed an EC50 value significantly lower than that of traditional treatments, indicating its potential as a new therapeutic option for leishmaniasis .
Case Study: Structural Optimization for Antimicrobial Activity
A research article focused on optimizing the structure of imidazo[1,2-a]pyridine derivatives for enhanced antimicrobial activity revealed that specific substitutions at the phenyl ring improved efficacy against resistant bacterial strains. This study emphasized the importance of molecular modifications in drug design to combat antimicrobial resistance .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting the bacterial cell wall synthesis . The compound’s ability to interact with various enzymes and receptors makes it a valuable candidate for drug development .
Comparison with Similar Compounds
3,6-dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Ethyl-6-chloroimidazo[1,2-a]pyridine: Known for its improved potency against multidrug-resistant tuberculosis.
2-Phenylimidazo[1,2-a]pyridine: Used in the synthesis of various pharmaceuticals and materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Biological Activity
3,6-Dichloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine is a heterocyclic compound notable for its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by:
- Chlorine Atoms : Located at positions 3 and 6 of the imidazo[1,2-a]pyridine ring.
- Sulfanyl Group : A p-chlorophenylthio group at position 2, which enhances its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the imidazo[1,2-a]pyridine framework allows for effective binding to enzymes and receptors involved in microbial resistance mechanisms.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of the compound against various pathogens. The following table summarizes key findings from in vitro evaluations:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Escherichia coli | 0.5 - 1.0 μg/mL | Not specified |
| Candida albicans | 0.5 μg/mL | Not specified |
These results indicate that the compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.
Case Studies and Research Findings
- In Vitro Studies : A study published in the ACS Omega journal evaluated the antimicrobial activities of various derivatives of imidazo[1,2-a]pyridine compounds. The results showed that derivatives similar to this compound displayed strong inhibitory effects on bacterial biofilm formation and growth inhibition in pathogenic isolates .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound inhibits key metabolic pathways in bacteria, leading to cell death. Specifically, it was found to disrupt cell wall synthesis and interfere with protein synthesis processes .
- Potential Therapeutic Applications : Due to its effective antimicrobial properties, researchers are exploring its use as a potential therapeutic agent against resistant bacterial strains and fungal infections .
Q & A
Q. Resolution strategies :
- Controlled SAR studies : Systematically vary one substituent while holding others constant.
- Computational docking : Identify steric/electronic mismatches between analogs and targets .
Advanced: How can computational modeling predict binding modes with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Key parameters:
- QSAR models : Correlate substituent electronegativity (e.g., Cl, F) with IC50 values in enzyme inhibition assays .
Advanced: What reaction conditions optimize yields in halogen-rich imidazo[1,2-a]pyridine syntheses?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
